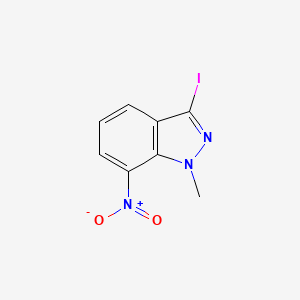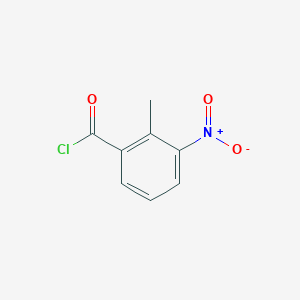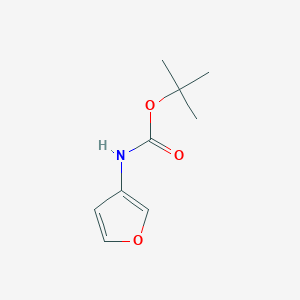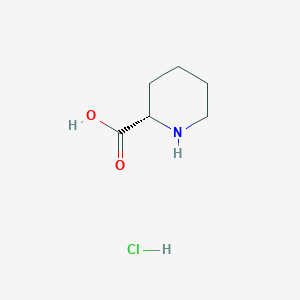
2-Chloropyridine-3-sulfonamide
Vue d'ensemble
Description
2-Chloropyridine-3-sulfonamide, also known as 2-chloro-3-pyridinesulfonamide or CPYS, is a colorless solid organic compound belonging to the family of sulfonamides. It is a key structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 2-Chloropyridine-3-sulfonamide and similar compounds often involves a ring cleavage methodology reaction. This process allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 2-Chloropyridine-3-sulfonamide is characterized by the presence of a pyridine ring, a sulfonamide group, and a chlorine atom . The molecular weight of the compound is 192.62 g/mol.
Chemical Reactions Analysis
Sulfonamides, including 2-Chloropyridine-3-sulfonamide, are known to exhibit a range of pharmacological activities. They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Physical And Chemical Properties Analysis
2-Chloropyridine-3-sulfonamide is a colorless solid. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .
Applications De Recherche Scientifique
Antitumor Activity
2-Chloropyridine-3-sulfonamide has been studied for its potential in antitumor activity. The compound’s derivatives have shown inhibitory effects on PI3Kα kinase, which is significant because this kinase plays a role in cancer cell growth and survival. With IC50 values in the low micromolar range, these derivatives demonstrate promising antitumor properties .
Antibacterial and Antiviral Applications
Sulfonamides, including 2-Chloropyridine-3-sulfonamide, have a history of use as antibacterial agents. Their ability to inhibit bacterial growth makes them valuable in the development of new antibacterial and antiviral drugs. The compound’s structural features allow for the creation of derivatives that can target a wide range of bacterial and viral pathogens .
Antidiabetic Effects
Research has indicated that sulfonamide derivatives can have antidiabetic effects. By acting on specific enzymes or receptors, these compounds can be utilized to manage blood sugar levels, offering a potential pathway for the treatment of diabetes .
Diuretic Properties
The diuretic properties of sulfonamides are well-documented. 2-Chloropyridine-3-sulfonamide could be used to develop diuretics that help in the excretion of excess fluids without the loss of essential electrolytes, which is crucial for patients with conditions like hypertension .
Organocatalysis
2-Chloropyridine-3-sulfonamide has potential applications in organocatalysis due to its ability to form weak hydrogen bonds and increase acidity compared to amide groups. This property can be exploited in stereoselective synthesis, which is a critical aspect of creating pharmaceuticals with the desired chirality .
Antitubercular Activity
Compounds derived from 2-Chloropyridine-3-sulfonamide have been evaluated for their effectiveness against Mycobacterium tuberculosis. The novel derivatives synthesized from this compound have shown the ability to inhibit the growth of tuberculosis bacteria, which is significant for developing new treatments for this disease .
Anticancer Activity Against Specific Cancer Cell Lines
Further extending its antitumor potential, 2-Chloropyridine-3-sulfonamide derivatives have been tested against specific cancer cell lines, including renal and non-small cell lung cancer. The ability to target particular types of cancer cells opens up avenues for personalized cancer therapy .
Enzyme Inhibition
This compound and its derivatives have been identified as inhibitors of various enzymes, such as xanthine oxidase and aldose reductase. These enzymes are involved in metabolic processes, and their inhibition can be beneficial in treating diseases like gout and diabetic complications .
Mécanisme D'action
Target of Action
2-Chloropyridine-3-sulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including 2-Chloropyridine-3-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids in bacteria. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides, in general, are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 2-Chloropyridine-3-sulfonamide results in the cessation of bacterial growth and reproduction . This makes it potentially useful in the treatment of bacterial infections. The specific effects of 2-chloropyridine-3-sulfonamide on molecular and cellular levels need further investigation .
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of resistance genes in bacteria
Safety and Hazards
Orientations Futures
The main objective of future work is to further study the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity. The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates . Additionally, there is a need for a single robust method allowing the selective introduction of multiple functional groups .
Propriétés
IUPAC Name |
2-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYJBKABCVQXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481673 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38025-93-3 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyridine-3-sulfonic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research by [] demonstrates that 2-chloropyridine-3-sulfonamide serves as a versatile precursor for generating pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides. This is attributed to its structure, containing both a reactive sulfonamide group and a chlorine atom amenable to nucleophilic aromatic substitution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)



![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)
